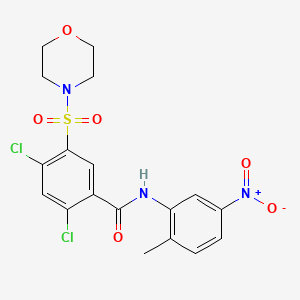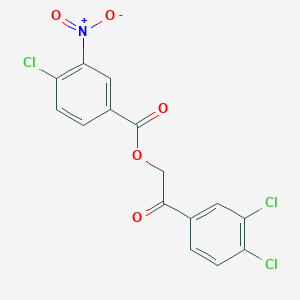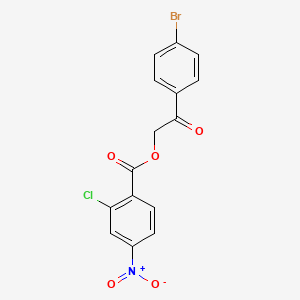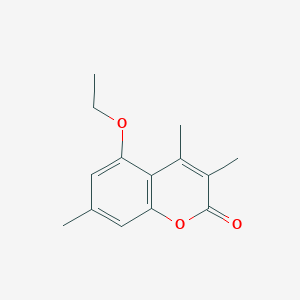![molecular formula C21H20O3 B3705361 5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3705361.png)
5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE
Overview
Description
5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with a complex molecular structure
Preparation Methods
The synthesis of 5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE involves several steps. One common method includes the reaction of 4-ethenylphenol with 3,4,7-trimethyl-2H-chromen-2-one in the presence of a suitable catalyst. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and yield .
Chemical Reactions Analysis
5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
5-[(4-ETHENYLPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE can be compared with similar compounds such as:
5-[(4-ETHENYLPHENYL)METHOXY]TRICYCLO[3.3.1.13,7]DECANE-1,3-DIOL: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
9,9-BIS[4-[(4-ETHENYLPHENYL)METHOXY]PHENYL]-N2,N7-DI-1-NAPHTHALENYL-N2,N7-DIPHENYL-9H-FLUORENE-2,7-DIAMINE: This compound is used in the production of light-emitting diodes and has unique electronic properties.
Properties
IUPAC Name |
5-[(4-ethenylphenyl)methoxy]-3,4,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-5-16-6-8-17(9-7-16)12-23-18-10-13(2)11-19-20(18)14(3)15(4)21(22)24-19/h5-11H,1,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPGDAKYOKQYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=C(C=C3)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3705283.png)
![1-[5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B3705296.png)

![5-[(2-CHLOROPHENYL)METHOXY]-3,4,7-TRIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B3705326.png)

![7-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3705337.png)

![5-[1-(3-bromophenyl)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3705348.png)
![5-[1-(4-ethylphenyl)ethylidene]-3-(3-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3705352.png)
![3-[(2-chlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B3705354.png)
![2-{[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetamide](/img/structure/B3705372.png)

![4-ETHYL-5-[(2-FLUOROPHENYL)METHOXY]-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B3705381.png)

